[1-(3,4-Dichlorophenyl)ethyl](propyl)amine
Description
1-(3,4-Dichlorophenyl)ethylamine is a secondary amine featuring a 3,4-dichlorophenyl group attached to an ethyl chain and a propyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₅Cl₂N, with a molecular weight of 232.15 g/mol . Structurally, it belongs to the class of N-alkyl-N-aralkyl amines, which are recognized for their interactions with sigma receptors (σRs), particularly σ-1 and σ-2 subtypes.
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
RKNSOENHWVYWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)ethylamine can be achieved through the reduction of 3,4-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This method ensures the reduction of the nitrile group to the corresponding amine.
Industrial Production Methods: While specific industrial production methods for 1-(3,4-Dichlorophenyl)ethylamine are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like or .
Reduction: Reduction reactions can be performed using in the presence of a .
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like or .
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: NaOH or NaOCH3 in polar solvents like methanol or ethanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethylamine, particularly in its hydrochloride form, is a chemical compound with diverse applications spanning chemistry, biology, medicine, and industry. The compound's utility arises from its unique chemical properties and the reactivity of its amine functional group.
Scientific Research Applications
Chemistry: 1-(3,4-Dichlorophenyl)ethylamine hydrochloride serves as a reagent in various organic synthesis reactions. Its role in synthesizing other complex molecules underscores its importance in chemical research.
Biology: This compound is utilized in biological studies, specifically those concerning enzyme inhibition and protein interactions. It can interact with molecular targets, such as enzymes or receptors, leading to either the inhibition or activation of these targets and subsequent biochemical effects.
Medicine: Research involving 1-(3,4-Dichlorophenyl)ethylamine hydrochloride includes explorations into potential therapeutic applications and pharmacological properties.
Industry: The compound is also used in the development of new materials and chemical processes, highlighting its versatility in industrial applications.
Melanocortin Receptor Research
Certain compounds, including those structurally related to dichlorophenyl derivatives, have been investigated for their potential in modulating the melanocortin-5 receptor (MC5R) activity . These compounds could offer therapeutic benefits by interacting with the MC5R .
Use as a Chemical Intermediate
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 1-(3,4-dichlorophenyl)ethylamine can be contextualized by comparing it to related sigma receptor ligands. Below is a detailed analysis:
Table 1: Structural and Pharmacological Comparison
| Compound Name | Structure Key Features | Receptor Affinity (Ki, nM) | Pharmacological Role | Key References |
|---|---|---|---|---|
| 1-(3,4-Dichlorophenyl)ethylamine | N-propyl, 3,4-dichlorophenyl-ethylamine | Not reported | Hypothesized σR ligand | |
| BD1047 | N-methyl, dimethylaminoethyl, 3,4-dichlorophenyl-ethylamine | σ-1: 1.4 (rat brain) | σ-1 antagonist, neuroprotective effects | |
| BD1063 | 4-methylpiperazine, 3,4-dichlorophenyl-ethylamine | σ-1: 9.0 (rat brain) | σ-1 antagonist, attenuates cocaine effects | |
| BD1052 | N-allyl, pyrrolidinyl, 3,4-dichlorophenyl-ethylamine | σ-1: 2.0 (rat brain) | σ-1 agonist, pro-convulsant | |
| BD1008 | N-methyl, pyrrolidinyl, 3,4-dichlorophenyl-ethylamine | σ-1: 3.1 (rat brain) | σ-1 antagonist, inhibits dopamine release |
Key Findings :
Structural Determinants of σR Binding: The 3,4-dichlorophenyl-ethylamine backbone is critical for high-affinity σR binding across all analogs. Substitutions on the nitrogen atom (e.g., propyl in the target compound vs. dimethylaminoethyl in BD1047) modulate receptor selectivity and functional activity . Propyl vs. Piperazine/Pyrrolidinyl Groups: The shorter alkyl chain (propyl) in the target compound may reduce σ-1 affinity compared to BD1047 (dimethylaminoethyl) or BD1063 (piperazine), which have bulkier substituents that enhance hydrophobic interactions with σR pockets .
Agonists (BD1052): In contrast, BD1052 enhances σ-1 activity, linked to pro-convulsant effects, highlighting the functional dichotomy of σR ligands .
Research Gaps: No direct binding or functional data exist for 1-(3,4-dichlorophenyl)ethylamine. Its activity must be inferred from structural analogs.
Biological Activity
1-(3,4-Dichlorophenyl)ethyl(propyl)amine is a synthetic compound belonging to the class of substituted amines. Its unique structure, characterized by a dichlorophenyl group and a propyl amine moiety, suggests potential biological activities that merit investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A propyl amine group
- A dichlorophenyl ethyl moiety
The biological activity of 1-(3,4-Dichlorophenyl)ethyl(propyl)amine is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , affecting the levels of serotonin, norepinephrine, and dopamine in the brain.
Key Mechanisms:
- Inhibition of Reuptake : Similar compounds have shown significant inhibition of serotonin reuptake, which is crucial for mood regulation and anxiety management .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, enhancing its pharmacological profile. For example, studies indicate that related compounds exhibit selective binding to dopamine D3 receptors .
Biological Activity Overview
Research indicates that 1-(3,4-Dichlorophenyl)ethyl(propyl)amine exhibits several biological activities:
- Antidepressant Effects : Behavioral studies in animal models suggest potential anxiolytic and antidepressant properties.
- Neuroprotective Properties : The compound's ability to modulate neurotransmitter levels may confer neuroprotective effects against conditions like Alzheimer's disease and Parkinson's disease .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds possess antimicrobial properties, suggesting potential applications in treating infections.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(3-Chlorophenyl)ethylamine | Chlorine substitution on phenyl ring | Antidepressant properties |
| 2-(4-Methylphenyl)ethylamine | Methyl substitution on phenyl ring | Analgesic effects |
| 1-(4-Fluorophenyl)ethylamine | Fluorine substitution on phenyl ring | Antitumor activity |
| 1-(3,4-Dichlorophenyl)ethyl(propyl)amine | Dichloro substitution on phenyl ring | Anxiolytic and antidepressant effects |
Study 1: Anxiolytic Effects in Animal Models
In a study investigating the anxiolytic properties of related compounds, researchers observed significant reductions in anxiety-like behavior in rodents treated with 1-(3,4-Dichlorophenyl)ethyl(propyl)amine. The results indicated a dose-dependent response, supporting its potential as an anxiolytic agent.
Study 2: Neurotransmitter Modulation
Another study focused on the modulation of neurotransmitter levels in a rat model. The administration of the compound resulted in increased serotonin and norepinephrine levels while decreasing dopamine reuptake. This unbalanced triple monoamine uptake inhibition ratio suggests its utility in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
